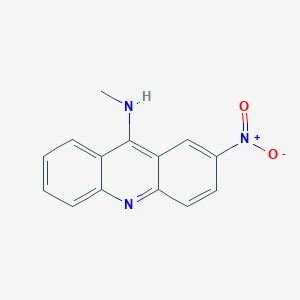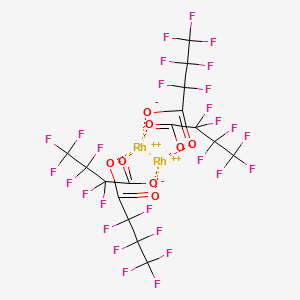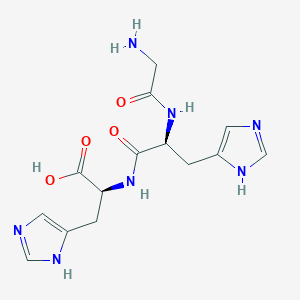
Gly-His-His
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine-Histidine-Histidine (Gly-His-His) is a tripeptide composed of glycine and two histidine residuesGlycine-Histidine-Histidine is particularly noted for its ability to coordinate metals, penetrate cells, and exhibit antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-Histidine-Histidine typically involves the protection of the carboxyl group of histidine, followed by coupling with glycine. One common method starts with the protection of the carboxyl group of Boc-Histidine(Bn)-OH in the form of a methyl ester. This protected histidine is then coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected histidine analogue .
Industrial Production Methods
Industrial production of Glycine-Histidine-Histidine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including pH, temperature, and the use of specific reagents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine-Histidine-Histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the histidine residues.
Substitution: The compound can participate in substitution reactions, particularly at the histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. For example, selective N-terminal acylation of Glycine-Histidine-Histidine can be achieved using gluconolactone and 4-methoxyphenyl esters as acylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acylation reactions can introduce functional groups such as azides, biotin, or fluorophores at the N-termini of the peptide .
Applications De Recherche Scientifique
Glycine-Histidine-Histidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Glycine-Histidine-Histidine involves its ability to coordinate metals and penetrate cells. The histidine residues play a crucial role in metal coordination, while the glycine residue provides flexibility to the peptide chain. This combination allows the compound to interact with cellular membranes, facilitating the delivery of therapeutic agents and coordination of metals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Glycine-Histidine-Histidine include other histidine-rich peptides and glycine-rich peptides. Examples include:
Histidine-Rich Peptides (HRPs): Known for their antimicrobial and cell-penetrating properties.
Glycine-Rich Peptides (GRPs): Abundant in nature and produced by plants and animals.
Uniqueness
Glycine-Histidine-Histidine is unique due to its specific combination of glycine and histidine residues, which confer both flexibility and metal-coordinating capabilities. This makes it particularly effective in applications requiring metal coordination and cellular delivery .
Propriétés
Formule moléculaire |
C14H19N7O4 |
|---|---|
Poids moléculaire |
349.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H19N7O4/c15-3-12(22)20-10(1-8-4-16-6-18-8)13(23)21-11(14(24)25)2-9-5-17-7-19-9/h4-7,10-11H,1-3,15H2,(H,16,18)(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t10-,11-/m0/s1 |
Clé InChI |
CQIIXEHDSZUSAG-QWRGUYRKSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


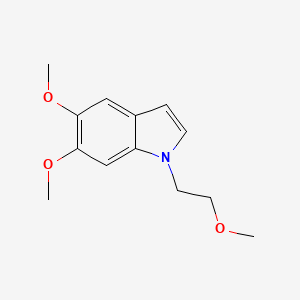
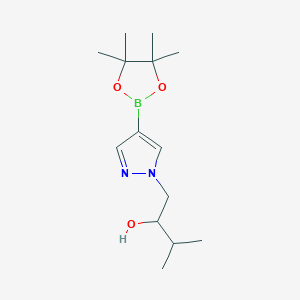
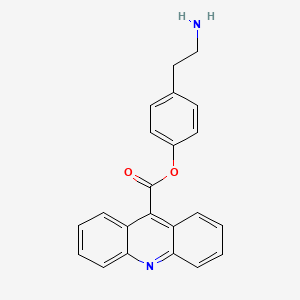
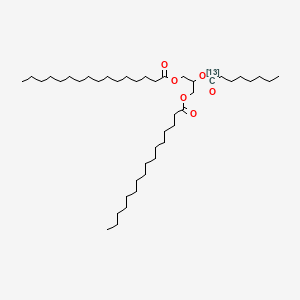
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)


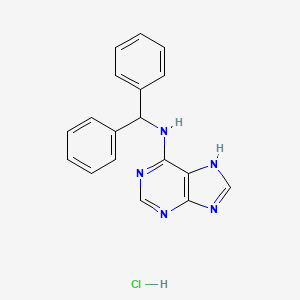

![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)


